"3-(1,3-oxazol-2-yl)propanoic acid" CAS number
"3-(1,3-oxazol-2-yl)propanoic acid" CAS number
An In-depth Technical Guide to 3-(1,3-oxazol-2-yl)propanoic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(1,3-oxazol-2-yl)propanoic acid, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The oxazole ring is a key structural motif in numerous biologically active compounds, and its incorporation into a propanoic acid framework offers a versatile scaffold for drug discovery and development.[1] This document details the physicochemical properties, synthesis, analytical characterization, biological activities, and potential therapeutic applications of this compound. It is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical and biological attributes of 3-(1,3-oxazol-2-yl)propanoic acid.
Physicochemical Properties and Identification
3-(1,3-oxazol-2-yl)propanoic acid is a synthetic organic compound characterized by an oxazole ring linked to a propanoic acid chain.[2] This unique combination of a heterocyclic aromatic ring and a carboxylic acid functional group imparts specific chemical reactivity and potential for biological interactions. The compound typically presents as a colorless, crystalline solid and is soluble in various organic solvents, including ethanol, methanol, and acetonitrile.[2]
A summary of its key identifying and physical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 1092297-60-3 | [2] |
| Molecular Formula | C₆H₇NO₃ | [2] |
| Molecular Weight | 141.12 g/mol | [2] |
| IUPAC Name | 3-(1,3-oxazol-2-yl)propanoic acid | [2] |
| Canonical SMILES | C1=COC(=N1)CCC(=O)O | [2] |
| InChI Key | XOVUGONFOXECQL-UHFFFAOYSA-N | [2] |
| Appearance | Colorless, crystalline solid | [2] |
| Melting Point | 128-131°C | [2] |
| Boiling Point | 358.7°C | [2] |
| Density | 1.40 g/cm³ | [2] |
Synthesis and Mechanistic Considerations
The synthesis of 3-(1,3-oxazol-2-yl)propanoic acid can be achieved through various organic synthesis routes. A common and effective method involves the reaction of ethyl 2-bromoacetate with 2-aminooxazole in the presence of a base.[2] This approach is favored for its straightforward reaction conditions and the availability of starting materials.
General Synthetic Workflow
The synthesis is typically performed in a polar solvent like ethanol at room temperature. The base, such as triethylamine or sodium carbonate, is crucial for deprotonating the amino group of 2-aminooxazole, thereby increasing its nucleophilicity to attack the electrophilic carbon of ethyl 2-bromoacetate. This is followed by saponification of the resulting ester to yield the desired carboxylic acid.
Caption: General two-step synthesis of 3-(1,3-oxazol-2-yl)propanoic acid.
Analytical Characterization and Quality Control
To ensure the identity, purity, and structural integrity of 3-(1,3-oxazol-2-yl)propanoic acid, a suite of analytical techniques is employed. These methods provide a self-validating system for quality control in both research and production settings.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the oxazole ring and the propanoic acid chain provide definitive structural confirmation.
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Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. High-resolution mass spectrometry can further validate the elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying the key functional groups present, such as the carboxylic acid O-H and C=O stretches, and the C=N and C-O stretches characteristic of the oxazole ring.[2]
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High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound. When coupled with a suitable detector, such as a UV or mass spectrometer detector, it can quantify the compound and any impurities.
Exemplary HPLC-MS Protocol for Purity Assessment
This protocol outlines a general method for the analysis of 3-(1,3-oxazol-2-yl)propanoic acid using LC-MS.
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Sample Preparation:
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Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
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Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
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Filter the sample through a 0.22 µm syringe filter before injection.
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LC-MS System and Conditions:
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HPLC System: A standard HPLC system with a binary pump and autosampler.
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A linear gradient from 5% to 95% B over 10 minutes.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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MS Detector: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight mass analyzer.
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Ionization Mode: Positive or negative ion mode, optimized for the compound.
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Data Analysis:
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The purity is determined by integrating the peak area of the compound of interest and expressing it as a percentage of the total peak area.
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The mass spectrum should confirm the expected molecular ion peak.
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Biological Activity and Therapeutic Potential
The oxazole moiety is a well-established pharmacophore found in a variety of clinically used drugs and biologically active natural products.[1][3] Derivatives of 3-(1,3-oxazol-2-yl)propanoic acid have demonstrated promising biological activities, positioning this compound as a valuable building block in drug discovery.
Documented Biological Activities
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Antiproliferative Activity: Research has shown that 3-(1,3-oxazol-2-yl)propanoic acid exhibits efficacy against various cancer cell lines, suggesting its potential as a lead compound for the development of new cancer therapeutics.[2]
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Antibacterial Activity: The compound has also demonstrated activity against multiple bacterial strains, indicating its potential for development as a novel antibacterial agent.[2]
Caption: Role as a scaffold in therapeutic development.
Safety, Handling, and Storage
Proper handling and storage are essential when working with 3-(1,3-oxazol-2-yl)propanoic acid to ensure personnel safety and maintain the integrity of the compound.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Use this compound in a well-ventilated area or under a chemical fume hood.[4] Avoid inhalation of dust and contact with skin and eyes.[4][5]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[4]
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First Aid Measures:
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In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4]
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In case of skin contact: Wash off with soap and plenty of water.[6]
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If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[6]
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If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical assistance.[4]
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Conclusion and Future Outlook
3-(1,3-oxazol-2-yl)propanoic acid is a compound with significant potential in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with its demonstrated antiproliferative and antibacterial properties, makes it an attractive starting point for the development of novel therapeutic agents. Future research should focus on the derivatization of this scaffold to optimize its biological activity, pharmacokinetic properties, and safety profile. Further elucidation of its mechanism of action will also be crucial in advancing its potential clinical applications.
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